Cas no 1746-77-6 (Isopropyl carbamate)
Isopropyl carbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,1-methylethyl ester
- Isopropyl Carbamate
- propan-2-yl carbamate
- Carbamic Acid Isopropyl Ester
- Carbamidsaeure-isopropylester
- EINECS 217-127-4
- HSDB 2596
- Isopropylcarbamat
- Isopropyl-N-carbamate
- isopropyloxycarbonylamine
- NSC 60539
- Carbamic acid isopropyl
- isopropylesterkyselinykarbaminove
- carbamicacid,1-methylethylester
- Isopropylester kyseliny karbaminove
- Carbamic acid, 1-methylethyl ester
- Carbamic acid, isopropyl ester
- 10VF1I9JWI
- Isopropylester kyseliny karbaminove [Czech]
- OVPLZYJGTGDFNB-UHFFFAOYSA-N
- WLN: ZVOY1&1
- OVPLZYJGTGDFNB-UHFFFAOYSA-
- AKOS006221629
- NSC-60539
- NSC60539
- BRN 1743047
- ISOPROPYL CARBAMATE [HSDB]
- EN300-7153896
- InChI=1/C4H9NO2/c1-3(2)7-4(5)6/h3H,1-2H3,(H2,5,6)
- 2-Bromo-4-fluorophenylisothiocyanate
- carbamic acid 1-methylethyl ester
- AS-61781
- Q27251163
- BAA74677
- BP-21219
- CS-0119929
- D81825
- SCHEMBL23258
- DTXSID9051795
- Z56756670
- C0614
- UNII-10VF1I9JWI
- 4-03-00-00053 (Beilstein Handbook Reference)
- SY053490
- NS00025740
- FT-0633819
- MFCD00025463
- 1746-77-6
- DB-043985
- Isopropyl carbamate
-
- MDL: MFCD00025463
- Inchi: 1S/C4H9NO2/c1-3(2)7-4(5)6/h3H,1-2H3,(H2,5,6)
- InChI Key: OVPLZYJGTGDFNB-UHFFFAOYSA-N
- SMILES: O(C(N)=O)C(C)C
- BRN: 1743047
Computed Properties
- Exact Mass: 103.06300
- Monoisotopic Mass: 103.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 70.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.3
- Topological Polar Surface Area: 52.3
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.010
- Melting Point: 92.0 to 95.0 deg-C
- Boiling Point: 183°C(lit.)
- Flash Point: 90 ºC
- Refractive Index: 1.4203 (estimate)
- PSA: 52.32000
- LogP: 1.19040
- Solubility: Not determined
Isopropyl carbamate Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H302+H312+H332
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- Hazard Category Code: 45
- Safety Instruction: 53
- RTECS:FB2975000
- Risk Phrases:R45
Isopropyl carbamate Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Isopropyl carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I865945-100g |
Isopropyl Carbamate |
1746-77-6 | ≥98% | 100g |
¥2,210.00 | 2022-01-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FT488-1g |
Isopropyl carbamate |
1746-77-6 | 98.0%(GC&N) | 1g |
¥121.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FT488-5g |
Isopropyl carbamate |
1746-77-6 | 98.0%(GC&N) | 5g |
¥356.0 | 2022-06-10 | |
| Apollo Scientific | OR916469-5g |
Carbamic acid isopropyl ester |
1746-77-6 | 98% | 5g |
£51.00 | 2023-09-01 | |
| Apollo Scientific | OR916469-25g |
Carbamic acid isopropyl ester |
1746-77-6 | 97% | 25g |
£62.00 | 2024-07-23 | |
| Apollo Scientific | OR916469-100g |
Carbamic acid isopropyl ester |
1746-77-6 | 97% | 100g |
£237.00 | 2024-07-23 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0614-25G |
Isopropyl Carbamate |
1746-77-6 | >98.0%(GC)(N) | 25g |
¥370.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0614-250G |
Isopropyl Carbamate |
1746-77-6 | >98.0%(GC)(N) | 250g |
¥2790.00 | 2024-04-17 | |
| abcr | AB139084-25 g |
Carbamic acid isopropyl ester; 97% |
1746-77-6 | 25g |
€108.10 | 2022-06-12 | ||
| abcr | AB139084-250 g |
Carbamic acid isopropyl ester; 97% |
1746-77-6 | 250g |
€557.10 | 2022-06-12 |
Isopropyl carbamate Suppliers
Isopropyl carbamate Related Literature
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Nada A. Noureldin,Jennifer Richards,Hend Kothayer,Mohammed M. Baraka,Sobhy M. Eladl,Mandy Wootton,Claire Simons RSC Adv. 2022 12 2511
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Francesca Bartoccini,Alessio Regni,Michele Retini,Giovanni Piersanti Org. Biomol. Chem. 2021 19 2932
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Yunwei Chen,Xiang Sun,Ningjie Wu,Jingbai Li,Shengnan Jin,Yongliang Zhong,Zirui Liu,Andrey Rogachev,Hyun-Soon Chong Org. Biomol. Chem. 2016 14 920
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Shi-Meng Wang,Chuang Zhao,Xu Zhang,Hua-Li Qin Org. Biomol. Chem. 2019 17 4087
Additional information on Isopropyl carbamate
Isopropyl Carbamate (CAS No. 1746-77-6): An Overview of Its Properties, Applications, and Recent Research
Isopropyl carbamate (CAS No. 1746-77-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as isopropyl urethane or isopropyl carbamate, is characterized by its unique chemical structure and diverse applications. In this comprehensive overview, we will delve into the properties, synthesis methods, applications, and recent research developments surrounding isopropyl carbamate.
Chemical Structure and Properties
Isopropyl carbamate is a white crystalline solid with the molecular formula C5H10N2O2. It has a molar mass of 126.14 g/mol and a melting point of approximately 89-91°C. The compound is soluble in common organic solvents such as ethanol, acetone, and chloroform but has limited solubility in water. The chemical structure of isopropyl carbamate consists of an isopropyl group attached to a carbamate functional group, which imparts unique chemical reactivity and biological properties.
Synthesis Methods
The synthesis of isopropyl carbamate can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of isocyanate with isopropanol in the presence of a catalyst. Another approach involves the reaction of urea with isopropanol under specific conditions. These methods are well-documented in the literature and have been optimized for industrial-scale production.
Applications in Chemistry and Biology
Isopropyl carbamate finds extensive use in both chemical and biological applications. In chemistry, it serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity as a carbamate derivative makes it valuable for the preparation of polymers and coatings. In biology, isopropyl carbamate has been studied for its potential as a bioactive molecule due to its ability to interact with specific biological targets.
Pharmaceutical Applications
In the pharmaceutical industry, isopropyl carbamate has shown promise as a potential therapeutic agent. Recent studies have explored its use in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Additionally, research has indicated that isopropyl carbamate-based prodrugs can improve the pharmacokinetic properties of certain medications, leading to enhanced therapeutic efficacy.
Toxicology and Safety Considerations
The safety profile of isopropyl carbamate is an important consideration for its use in various applications. Toxicological studies have shown that it has low acute toxicity when administered orally or dermally. However, like many chemicals, it should be handled with appropriate precautions to minimize exposure risks. Proper storage and handling guidelines should be followed to ensure safe use.
Recent Research Developments
The scientific community continues to explore new avenues for the application of isopropyl carbamate. Recent research has focused on its potential as a chiral building block in asymmetric synthesis, which is crucial for the development of enantiomerically pure compounds used in pharmaceuticals and fine chemicals. Additionally, studies have investigated its role in enzyme inhibition and modulation, which could lead to novel therapeutic strategies for various diseases.
Sustainability and Environmental Impact
The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Research on the biodegradability and environmental fate of isopropyl carbamate has shown that it can be degraded under certain conditions, reducing its potential for long-term environmental persistence. Efforts are ongoing to develop more sustainable synthesis methods that minimize waste generation and energy consumption.
FUTURE PERSPECTIVES AND CONCLUSIONS
The versatility and unique properties of isopropyl carbamate make it a valuable compound in multiple fields. Ongoing research continues to uncover new applications and optimize existing ones, ensuring its relevance in both academic and industrial settings. As our understanding of this compound deepens, it is likely that new opportunities will emerge for its use in innovative technologies and products.
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